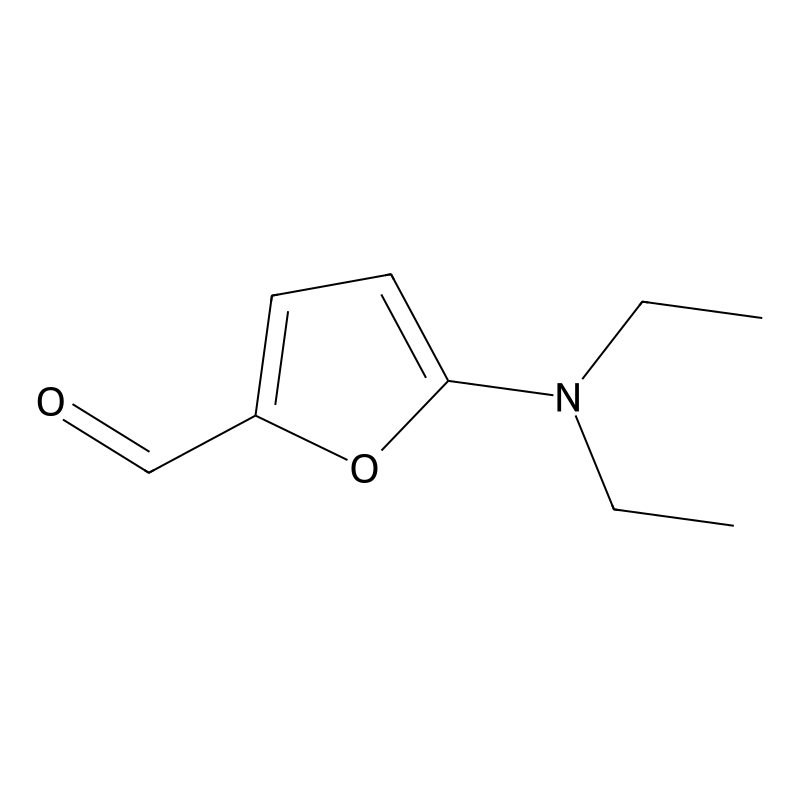5-(Diethylamino)furan-2-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Spectroscopic Characterization
Scientific Field: Physical Chemistry and Catalysis.
Application Summary: The compound is used in the one-step synthesis process.
Methods of Application: The product was synthesized using adapted Vilsmeier conditions.
Results or Outcomes: The synthesis of the title compound was achieved in quantitative yield.
Furan Platform Chemicals
Scientific Field: Green Chemistry.
Methods of Application: The manufacture and uses of FPCs like “5-(Diethylamino)furan-2-carbaldehyde” are being explored as the chemical industry begins to switch from traditional resources such as crude oil to biomass.
Results or Outcomes: The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs.
Bio-based Materials
Scientific Field: Biochemistry and Biotechnology.
Application Summary: The compound is used in the production of bio-based materials.
Methods of Application: The production of bio-based materials involves the use of biorefineries to replace traditional petroleum refineries.
Results or Outcomes: The production of bio-based materials from biomass via FPCs is a promising area of research.
Chemical Building Blocks
Scientific Field: Organic Chemistry.
Application Summary: The compound is used as a building block in organic synthesis.
Methods of Application: The compound is used in various organic reactions to synthesize other organic compounds.
Results or Outcomes: The compound has been successfully used in the synthesis of a wide range of organic compounds.
5-(Diethylamino)furan-2-carbaldehyde is an organic compound characterized by the presence of both a furan ring and an aldehyde functional group. Its chemical formula is and it is identified by the CAS number 22868-59-3. The compound features a diethylamino substituent at the 5-position of the furan ring, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis .
Due to the lack of specific research on 5-(Diethylamino)furan-2-carbaldehyde, its mechanism of action in any biological system is unknown.
- Wearing personal protective equipment (PPE) like gloves, goggles, and a lab coat.
- Working in a well-ventilated fume hood.
- Properly disposing of chemicals according to local regulations.
- Condensation Reactions: The aldehyde group can undergo condensation with various nucleophiles, leading to the formation of imines or other derivatives.
- Electrophilic Aromatic Substitution: The furan ring can be subjected to electrophilic attack due to its electron-rich nature, facilitating substitution reactions.
- Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride .
The synthesis of 5-(Diethylamino)furan-2-carbaldehyde can be achieved through several methods:
- Friedel-Crafts Acylation: This method involves acylation of diethylamine with furan-2-carbaldehyde in the presence of a Lewis acid catalyst.
- Condensation Reactions: Reacting diethylamine with furan-2-carboxylic acid derivatives under acidic conditions can yield the desired aldehyde.
- Reduction of Precursors: Starting from 5-(Diethylamino)furan-2-carboxylic acid, reduction processes can lead to the formation of the aldehyde .
5-(Diethylamino)furan-2-carbaldehyde has potential applications in various fields:
- Pharmaceuticals: As a building block for synthesizing biologically active compounds.
- Organic Synthesis: Utilized in the synthesis of complex organic molecules due to its reactive functional groups.
- Material Science: Potential use in developing polymers or materials with specific properties derived from its structure .
Interaction studies involving 5-(Diethylamino)furan-2-carbaldehyde often focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a precursor for more complex molecules. Additionally, investigations into its biological interactions may reveal insights into its mechanism of action against specific biological targets, particularly in antimicrobial and anticancer research .
Several compounds share structural similarities with 5-(Diethylamino)furan-2-carbaldehyde, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Hydroxymethylfuran-2-carbaldehyde | Contains a hydroxymethyl group instead of diethylamino | Exhibits different reactivity patterns |
| 5-Methylfuran-2-carbaldehyde | Methyl group at position 5 | Less steric hindrance than diethylamino |
| 5-(Phenyl)furan-2-carbaldehyde | Phenyl substituent at position 5 | Aromatic character adds stability |
The uniqueness of 5-(Diethylamino)furan-2-carbaldehyde lies in its diethylamino group, which enhances solubility and potentially alters its biological activity compared to other similar compounds. Its ability to engage in diverse








